molecular formula C6H4F6O2 B12080211 1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate

Cat. No.: B12080211
M. Wt: 222.08 g/mol
InChI Key: AKLLQGZSSPIBMP-RQOWECAXSA-N
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Description

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate is a fluorinated organic compound known for its unique chemical properties. It is an unsaturated hydrocarbon with multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various industrial applications, particularly in the field of refrigerants and heat transfer fluids due to its low global warming potential and high thermal stability .

Preparation Methods

The synthesis of 1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate typically involves the fluorination of butene derivatives. One common method is the reaction of hexafluorobutene with acetic acid under controlled conditions. Industrial production often employs high-pressure and high-temperature environments to ensure complete fluorination and high yield . The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate undergoes various chemical reactions, including:

Scientific Research Applications

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with other molecules, enhancing its stability and reactivity. The pathways involved often include nucleophilic substitution and addition reactions, where the compound acts as an electrophile .

Comparison with Similar Compounds

1,1,1,4,4,4-Hexafluorobut-2-en-2-yl acetate can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its combination of high thermal stability, low global warming potential, and versatility in chemical reactions, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C6H4F6O2

Molecular Weight

222.08 g/mol

IUPAC Name

[(Z)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl] acetate

InChI

InChI=1S/C6H4F6O2/c1-3(13)14-4(6(10,11)12)2-5(7,8)9/h2H,1H3/b4-2-

InChI Key

AKLLQGZSSPIBMP-RQOWECAXSA-N

Isomeric SMILES

CC(=O)O/C(=C\C(F)(F)F)/C(F)(F)F

Canonical SMILES

CC(=O)OC(=CC(F)(F)F)C(F)(F)F

Origin of Product

United States

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